6-{[4-(4-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole ring fused with a tetrahydropyrimidine-2,4-dione (dihydropyrimidinone) core. Key structural elements include:
- 5-[(2-Oxo-2-phenylethyl)sulfanyl] moiety, introducing a sulfur-containing side chain that may influence redox properties or receptor binding .
- Methylene bridge linking the triazole and tetrahydropyrimidine-dione units, providing conformational flexibility.
The tetrahydropyrimidine-dione scaffold is well-documented for its pharmacological relevance, including antibacterial, antiviral, and antihypertensive activities . The triazole component contributes to metabolic stability and hydrogen-bonding interactions, common in drug design .
Properties
IUPAC Name |
6-[[4-(4-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S/c22-14-6-8-16(9-7-14)27-18(10-15-11-19(29)24-20(30)23-15)25-26-21(27)31-12-17(28)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H2,23,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXAFUJTSNRROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form 4-(4-chlorophenyl)-3-methyl-1H-1,2,4-triazole.
Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with 2-oxo-2-phenylethyl chloride in the presence of a base, such as potassium carbonate, to introduce the sulfanyl group, resulting in 4-(4-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazole.
Formation of the Tetrahydropyrimidine-Dione Moiety: The final step involves the reaction of the triazole intermediate with urea and formaldehyde under reflux conditions to form the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine-dione moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. It is being investigated for its potential use in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for the development of new products and processes.
Mechanism of Action
The mechanism of action of 6-{[4-(4-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. For example, it may act as an inhibitor of HER2, a receptor involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparisons
Pharmacological Profiles
- Antibacterial Activity : Compounds with tetrahydropyrimidine-dione cores (e.g., ) show MIC values as low as 8 µg/mL, suggesting the target compound may share this activity.
- Antiviral Potential: Triazole-thiadiazole derivatives (e.g., ) exhibit anti-CMV (Cucumber Mosaic Virus) activity, hinting at possible applications for the target compound.
Physicochemical Properties
- Thermal Stability : Sulfur-containing moieties (e.g., sulfanyl or thioether groups) may lower melting points relative to oxygenated analogs .
Biological Activity
The compound 6-{[4-(4-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step chemical reactions. A notable approach includes the reaction of 4-chlorobenzaldehyde with a triazole derivative in the presence of a sulfanyl group. The final product exhibits a tetrahydropyrimidine core, which is crucial for its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C24H19ClN4O3S |
| Molecular Weight | 466.94 g/mol |
| Key Functional Groups | Triazole, Tetrahydropyrimidine, Sulfanyl |
| Chirality | Chiral centers present in the tetrahydropyrimidine |
Antimicrobial Activity
Research has shown that compounds similar to the target structure exhibit significant antimicrobial properties. For instance, derivatives containing the triazole moiety have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes. Notably, it shows potential as an acetylcholinesterase (AChE) inhibitor. Compounds with similar structures have reported IC50 values ranging from 30 to 50 µM against AChE . This suggests a promising avenue for developing treatments for neurodegenerative diseases like Alzheimer's.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of caspases .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of synthesized triazole derivatives demonstrated that compounds with similar structures to our target exhibited broad-spectrum antimicrobial activity. The most effective derivatives showed minimal inhibitory concentrations (MICs) below 10 µg/mL against Klebsiella pneumoniae and Candida albicans .
- Enzyme Inhibition Study : In a comparative analysis of various synthesized compounds, one derivative showed an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), indicating selective inhibition that could be beneficial for therapeutic applications .
Q & A
Q. What are the common synthetic pathways for preparing this compound, and how can reaction intermediates be optimized?
The synthesis involves multi-step strategies, typically starting with cyclocondensation reactions to form the triazole and tetrahydropyrimidine cores. Key steps include:
- Triazole formation : Cyclization of thiosemicarbazides with chloroacetyl derivatives under basic conditions (e.g., KOH/EtOH) to yield the 1,2,4-triazole ring .
- Thioether linkage : Reaction of the triazole-thiol intermediate with 2-bromoacetophenone to introduce the (2-oxo-2-phenylethyl)sulfanyl group .
- Methylation and cyclization : Coupling the triazole moiety with tetrahydropyrimidine precursors via nucleophilic substitution or Mitsunobu reactions .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of thiol to bromo-derivative) and solvent polarity (e.g., DMF for high-temperature reactions) to minimize byproducts .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : Use - and -NMR to confirm regiochemistry of the triazole and tetrahydropyrimidine rings. Key signals include:
- Downfield singlet (~δ 8.5 ppm) for triazole protons.
- Doublets for methylene groups linking the triazole and pyrimidine moieties (δ 3.8–4.2 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm) and thioether bonds (C–S at ~650 cm) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., chair conformation of tetrahydropyrimidine) with single-crystal analysis. Refinement parameters (R-factor < 0.05) ensure accuracy .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic substitutions?
- DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to evaluate electron density maps. Focus on:
- Electrophilic centers : High positive charge on the triazole C-3 atom facilitates nucleophilic attacks .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.5 eV) to predict charge-transfer interactions with biological targets .
- MD simulations : Simulate solvation effects (e.g., in DMSO) to assess stability of transition states during substitution reactions .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. inactivity) be resolved?
- Dose-response assays : Re-evaluate IC values across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to identify selectivity thresholds .
- SAR studies : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity. Use ANOVA to validate significance (p < 0.05) .
- Membrane permeability : Measure logP values (e.g., ~2.8 via shake-flask method) to correlate hydrophobicity with cellular uptake .
Q. What strategies improve regioselectivity in introducing substituents to the triazole ring?
- Steric directing groups : Use bulky tert-butyl substituents at C-4 of the triazole to block undesired substitution at C-5 .
- Electronic effects : Activate specific positions via electron-withdrawing groups (e.g., nitro at C-5) to direct electrophilic aromatic substitution .
- Catalytic control : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise C–H functionalization .
Methodological Challenges
Q. How can solvent effects influence the compound’s stability during long-term storage?
- Degradation pathways : Hydrolysis of the thioether bond in polar protic solvents (e.g., HO/MeOH) can yield sulfoxide byproducts. Monitor via LC-MS .
- Storage recommendations : Use anhydrous DCM under argon at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to validate shelf life .
Q. What analytical approaches validate purity ≥98% for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
